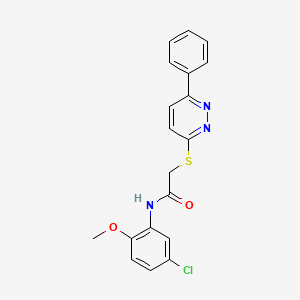![molecular formula C19H19ClN4O4S B2493393 N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-63-8](/img/structure/B2493393.png)
N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including linear synthesis techniques, characterization by LCMS, IR, and NMR spectroscopies, and elemental analysis. For instance, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives showcases a methodological approach that could be adapted for the target compound (Vinayak et al., 2014).
Molecular Structure Analysis
X-ray diffraction studies of structurally similar compounds provide insights into the conformational features of the molecule. These studies help to understand the dependence of the conformation of the molecule on the orientation of substituents, which is crucial for determining its reactivity and interactions (Gurskaya et al., 2003).
Chemical Reactions and Properties
The chemical behavior of related compounds has been explored through reactions with a diversity of bifunctional nucleophiles, leading to the construction of various nitrogen heterocyclic compounds. These reactions and the resultant chemical structures provide a foundation for understanding the reactivity of the target compound (Farouk et al., 2021).
Physical Properties Analysis
The analysis of physical properties, including solubility, melting point, and molecular geometry, is crucial for the practical application of the compound. Studies on related compounds, focusing on their synthesis and structural characterization, lay the groundwork for such analyses.
Chemical Properties Analysis
Understanding the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. The synthesis and bioactivity studies of related compounds, such as their antioxidant, antimicrobial, and anticancer activities, provide a comparative basis for assessing the chemical properties of the target compound. For example, the discovery of related compounds as potent and selective inhibitors for therapeutic treatment options suggests a methodology for evaluating the chemical properties of the compound (Ruggeri et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of novel heterocyclic compounds derived from related chemical structures indicates a broad interest in exploring their potential applications in medicinal chemistry and drug development. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for anti-inflammatory and analgesic agents shows the chemical versatility and potential therapeutic applications of such compounds (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. For instance, certain acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for cytotoxicity on various cancer cell lines, showcasing the potential of these compounds in cancer research (Vinayak et al., 2014).
Antimicrobial and Anti-Inflammatory Studies
Research has also focused on the antimicrobial and anti-inflammatory activities of related compounds. For instance, one-pot synthesis of pyrimidinothiazolidinones showed moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
Pharmacokinetic Studies
The pharmacokinetics and disposition of thiouracil derivatives, such as PF-06282999, indicate the research interest in understanding the metabolic pathways and elimination mechanisms of such compounds, which is crucial for drug development and safety evaluations (Dong et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-10-8-21-17-15(18(26)24(3)19(27)23(17)2)16(10)29-9-14(25)22-12-7-11(20)5-6-13(12)28-4/h5-8H,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBLLBXEECDJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)


![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)


![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)